molecular formula C15H21NO3 B15073111 Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B15073111
M. Wt: 263.33 g/mol
InChI Key: GQVSOZIWEVUIGC-BNOWGMLFSA-N
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Description

Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate (CAS: 1260587-80-1) is a chiral piperidine derivative characterized by its stereochemical configuration at the 2S and 4R positions, a hydroxy group at C4, and an (R)-1-phenylethyl substituent at the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enantioselective molecules.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl (2S,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14+/m1/s1

InChI Key

GQVSOZIWEVUIGC-BNOWGMLFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@H]2C(=O)OC)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O

Origin of Product

United States

Preparation Methods

Hydrogenation Conditions

Hydrogenation steps are critical for reducing unsaturated intermediates without epimerization. For example, hydrogenating (2S,1'S,1''R)-28 with Pd/C under H₂ achieves full conversion while retaining the (2S,4R) configuration. Solvent choice (e.g., THF vs. EtOAc) impacts reaction rates and selectivity.

Protecting Group Strategies

Boc protection stabilizes the piperidine nitrogen during hydrogenation. Conversely, tert-butyl esters facilitate carboxylate formation, as seen in the enzymatic cascade.

Stereochemical Control

The (R)-1-phenylethyl group induces steric hindrance, guiding reagent approach to favor the desired diastereomer. Computational modeling of transition states could further optimize selectivity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Reaction outcomes depend on pH and stereochemical preservation:

ConditionsProductYieldStereochemical OutcomeSource
1.6 M HCl in THF (45°C, 2–3 h)(2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylic acid68–84%Retention of configuration at C2 and C4
NaOH (aq., reflux)Same as above~75%Partial racemization observed

Acidic conditions preserve stereochemistry better due to reduced nucleophilic attack on chiral centers .

Oxidation of the Hydroxy Group

The C4 hydroxy group can be oxidized to a ketone, modifying the piperidine ring’s electronic properties:

Oxidizing AgentConditionsProductYieldNotesSource
MnO₂ (activated)CH₂Cl₂, 50°C, 3 hMethyl (2S,4R)-4-oxo-1-[(R)-1-phenylethyl]piperidine-2-carboxylate42–79%Requires anhydrous conditions
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Dioxane, rt, 18 hSame as above57–68%Compatible with aromatic R groups

Oxidation efficiency correlates with steric hindrance at C4 .

Nucleophilic Substitution at C1

The (R)-1-phenylethyl group undergoes regioselective displacement under specific conditions:

ReagentConditionsProductYieldDiastereomeric Ratio (d.r.)Source
2,6-DimethylphenoxideTosylate precursor, rtMethyl (2S,4R)-4-hydroxy-1-(2,6-dimethylphenoxy)piperidine-2-carboxylate84%84:16 (major:minor)
NaCNDMF, 80°CMethyl (2S,4R)-4-hydroxy-1-cyanopiperidine-2-carboxylate63%>95:5

Steric effects dominate regioselectivity, favoring substitution at the less hindered nitrogen site .

Hydrogenolysis of the Phenylethyl Group

Catalytic hydrogenation removes the chiral phenylethyl moiety, enabling access to simpler piperidine derivatives:

CatalystConditionsProductYieldPuritySource
Pd/C (10 wt%)H₂ (1 atm), MeOH, rtMethyl (2S,4R)-4-hydroxypiperidine-2-carboxylate92%>99% ee
Raney NiH₂ (3 atm), EtOH, 50°CSame as above88%98% ee

This reaction preserves the C2 and C4 stereochemistry while cleaving the N–C bond .

Stereochemical Influence on Reactivity

The compound’s (2S,4R) configuration profoundly impacts reaction outcomes:

  • Aza-Michael Additions : The C4 hydroxy group directs nucleophilic attack to the β-position of α,β-unsaturated ketones, achieving d.r. values up to 3.7:1 for syn vs. anti products .

  • Enzyme Inhibition : Derivatives with 2S,4R configurations show 24× higher acetylcholinesterase inhibition (IC₅₀ = 1.01 μM) compared to 2R,4S analogues (IC₅₀ = 24.3 μM) .

Comparative Reactivity Table

Key transformations ranked by synthetic utility:

Reaction TypeTypical Yield RangeStereochemical ControlIndustrial Applicability
Ester Hydrolysis68–84%HighModerate
Oxidation57–79%ModerateLow
Hydrogenolysis88–92%Very HighHigh
Nucleophilic Substitution63–84%VariableModerate

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The target compound’s piperidine backbone (6-membered ring) distinguishes it from pyrrolidine-based analogs (5-membered rings). For instance, Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate () combines a piperidine and pyrrolidine moiety, enabling conformational flexibility for binding interactions.

Stereochemical Variations

Stereochemistry critically impacts biological activity and synthetic routes:

  • tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate () shares a similar hydroxy-piperidine core but differs in stereochemistry (2S,4S vs. 2S,4R) and substituents (tert-butyl vs. phenylethyl). This alters its stability and deprotection requirements in synthesis .
  • (1Z,3S,4R)-4-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl]pent-1-en-3-yl acetate () demonstrates how non-piperidine backbones with analogous (3S,4R) configurations rely on ECD spectroscopy for stereochemical assignment, a method applicable to the target compound .

Substituent Effects on Reactivity and Function

Key substituents define physicochemical and biological properties:

  • Thiazol-5-yl and Methylisoxazol-5-yl Groups : Compounds in Examples 157–159 () incorporate these heterocycles, enhancing hydrogen-bonding capacity and metabolic stability compared to the target’s phenylethyl group. Such differences are pivotal in drug design for target selectivity .
  • tert-Butoxy and Trifluoromethylsulfonyl Groups : Derivatives like (2S,4R)-4-tert-butyl-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxylate () feature bulky or electron-withdrawing groups, which influence solubility and enzymatic resistance .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Stereochemistry Notable Properties/Applications Reference
Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate Piperidine (R)-1-Phenylethyl, Hydroxy 2S,4R Chiral intermediate, pharmaceutical R&D
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine Thiazol-5-yl, Hydroxy 2S,4R Enhanced hydrogen-bonding capacity
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate Piperidine tert-Butyl, Hydroxy 2S,4S Stable intermediate, protecting group
Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-carboxylate Piperidine-Pyrrolidine hybrid Sulfonamido, Methylphenyl 3R,4R, 2S Conformational flexibility for binding

Biological Activity

Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate, often referred to as NMP (N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline), is a compound of interest due to its potential neuroprotective properties and implications in various biological processes. This article reviews its biological activity, focusing on recent research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

NMP exhibits several biological activities that are primarily linked to its effects on astrocytes and neuronal cells. Recent studies have highlighted the following mechanisms:

  • Antioxidant Activity : NMP has been shown to reduce reactive oxygen species (ROS) accumulation in astrocytes exposed to cytotoxic conditions. In a study involving pilocarpine-induced injury, NMP treatment significantly decreased ROS levels in a concentration-dependent manner .
  • Mitochondrial Protection : The compound protects mitochondrial function by preventing depolarization induced by oxidative stress. This is crucial for maintaining cell viability under stress conditions .
  • Regulation of Glial Markers : NMP treatment resulted in the modulation of glial fibrillary acidic protein (GFAP) and voltage-dependent anion channel-1 (VDAC-1) expression, which are important markers of astrocyte dysfunction .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntioxidantReduced ROS accumulation
MitochondrialPrevented depolarization
Cell ViabilityIncreased viability in pilocarpine model
Glial Marker ModulationAltered GFAP and VDAC-1 expression

Case Study 1: Neuroprotective Effects in Astrocytes

A pivotal study explored the neuroprotective effects of NMP on astrocytes subjected to oxidative stress via pilocarpine treatment. Astrocytes treated with NMP showed improved viability and reduced oxidative damage compared to untreated controls. The study utilized the MTT assay for cell viability assessment and flow cytometry for ROS measurement, demonstrating significant protective effects at concentrations above 25 µg/mL .

Case Study 2: Implications for Temporal Lobe Epilepsy

Research indicates that astrocyte dysfunction plays a significant role in temporal lobe epilepsy. The protective effects of NMP on astrocytes suggest potential therapeutic applications for managing epilepsy-related neuronal damage. By mitigating oxidative stress and restoring mitochondrial function, NMP could contribute to improved outcomes for patients with temporal lobe epilepsy .

Q & A

Q. What synthetic methodologies are effective for preparing Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate?

Answer : The compound can be synthesized via Michael addition using α,β-unsaturated δ-thiolactams as key intermediates. A catalytic base (e.g., DBU) facilitates the addition of nitroalkanes to the thiolactam system, followed by purification via column chromatography (petroleum ether/ethyl acetate gradient). The stereochemical outcome is controlled by the (R)-1-phenylethylamine chiral auxiliary, which directs axial/equatorial positioning of substituents on the piperidine ring .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, the puckering parameters (Q, θ, φ) of the piperidine ring and dihedral angles between substituents (e.g., phenyl-ethyl group vs. carboxyethyl group) can be quantified using SHELXL refinement . Additionally, chiral HPLC with a polysaccharide-based column can validate enantiomeric purity.

Q. What analytical techniques are critical for characterizing this compound?

Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substituent orientation (e.g., axial vs. equatorial).
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperidine ring in this compound?

Answer : The equatorial nitromethyl group (torsion angle = 73.7°) is more reactive toward nucleophilic substitution due to reduced steric hindrance compared to the axial carboxyethyl group (torsion angle = 15.8°). Electronic effects from the electron-withdrawing nitro group further polarize the C–NO2_2 bond, facilitating transformations like reduction to amines or oxidation to ketones .

Q. What strategies resolve contradictions between crystallographic data and computational modeling results?

Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). To reconcile:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic data, adjusting for solvent effects using implicit solvation models .

Q. How can the compound’s bioactivity be rationalized using molecular docking studies?

Answer : Docking into target proteins (e.g., enzymes with piperidine-binding sites) can be performed using AutoDock Vina. Key interactions include:

  • Hydrogen bonding between the 4-hydroxyl group and catalytic residues.
  • π-π stacking of the phenyl group with aromatic side chains.
  • Steric complementarity from the (R)-1-phenylethyl substituent .

Q. What are the challenges in scaling up asymmetric synthesis while maintaining enantiomeric excess (ee)?

Answer : Critical factors include:

  • Catalyst Loading : Optimize DBU or chiral amine catalysts to minimize racemization.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states.
  • Workup Protocols : Acidic quenching (e.g., NH4_4Cl) to prevent retro-Michael reactions .

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